molecular formula C23H21FN2O4S B2691943 2-(4-ethylphenyl)-4-(3-fluoro-4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 1029792-23-1

2-(4-ethylphenyl)-4-(3-fluoro-4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2691943
CAS No.: 1029792-23-1
M. Wt: 440.49
InChI Key: ICJRHCRJAMYUAZ-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-4-(3-fluoro-4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C23H21FN2O4S and its molecular weight is 440.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties

The synthesis of derivatives related to 2H-1,2,4-benzothiadiazine dioxides, including the mentioned compound, involves reactions of 2-aminobenzenesulfonamide with various esters in the presence of sodium methoxide. These reactions lead to the formation of ethyl esters and amides, which are further processed through hydrolysis, amination, and hydrazinolysis to study their properties and potential applications (Chernykh, Gridasov, & Petyunin, 1976).

Anticancer Activities

The anticancer activities of benzothiadiazine derivatives have been extensively studied. Compounds based on benzothiadiazine scaffolds, including derivatives similar to the compound , have shown moderate to good inhibitory activity against various cancer cell lines, such as lung, ovary, prostate, breast, and colon cancers. These studies suggest that the modifications in the benzothiadiazine structure can influence their ability to inhibit cancer cell growth, with some derivatives demonstrating potent activity and the potential for further development as anticancer agents (Kamal et al., 2011).

Mechanism of Action in Antitumor Properties

Research on novel 2-(4-aminophenyl)benzothiazoles has revealed their selective and potent antitumor properties, both in vitro and in vivo. The mechanism of action involves the induction and biotransformation by cytochrome P450 1A1, leading to active metabolites. Modifications in the benzothiadiazole structure, such as isosteric replacement and amino acid conjugation, have been explored to enhance drug efficacy and overcome limitations posed by lipophilicity, suggesting a potential pathway for clinical evaluation of these compounds (Bradshaw et al., 2002).

Properties

IUPAC Name

2-(4-ethylphenyl)-4-[(3-fluoro-4-methoxyphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4S/c1-3-16-8-11-18(12-9-16)26-23(27)25(15-17-10-13-21(30-2)19(24)14-17)20-6-4-5-7-22(20)31(26,28)29/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJRHCRJAMYUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.